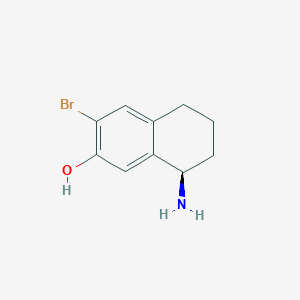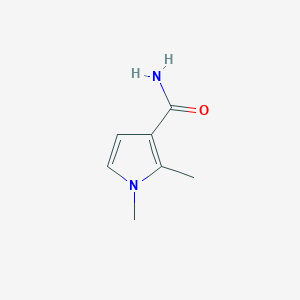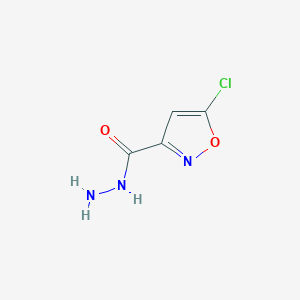![molecular formula C8H7BrN2O2S B12972713 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction proceeds through a series of steps including N-deprotection, oxidative aminocarbonylation, and cyclization . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of pantothenate, a vital component for bacterial growth .
Comparison with Similar Compounds
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid can be compared with other similar compounds such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also contain imidazole and thiazole rings but have different substituents that can alter their biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar core structure but differ in the degree of saturation and the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H7BrN2O2S |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C8H7BrN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
XAXMUUMPFUPPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















